1(or 2)-(2-Ethylhexyl) trimellitate

Description

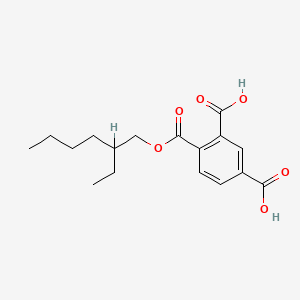

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVWKYYIPGEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68735-92-2 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Ethylhexyl) Trimellitate and 2-(2-Ethylhexyl) Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate, key intermediates with applications in various fields, including as plasticizers and in the synthesis of more complex molecules. This document details the experimental protocols for the synthesis of an isomeric mixture and explores the principles of regioselectivity that could be applied to achieve the synthesis of the individual isomers.

Overview of Synthesis Routes

The primary route for the synthesis of mono-(2-Ethylhexyl) trimellitate involves the direct esterification of trimellitic anhydride with 2-ethylhexanol. This reaction typically yields a mixture of the 1- and 2-isomers due to the two possible sites of nucleophilic attack on the anhydride ring.

Scheme 1: General Synthesis of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate

Caption: General reaction scheme for the synthesis of a mixture of 1- and 2-(2-Ethylhexyl) trimellitate.

The regioselectivity of this reaction, which determines the ratio of the 1-isomer to the 2-isomer, is influenced by several factors including the reaction temperature, the catalyst used, and steric hindrance effects. Achieving a high yield of a single isomer requires careful control of these reaction conditions.

Experimental Protocols

Synthesis of a Mixture of 1-(or 2)-(2-Ethylhexyl) trimellitate[1]

This protocol describes a standard procedure for the synthesis of a mixture of the 1- and 2-isomers of (2-Ethylhexyl) trimellitate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Trimellitic anhydride | 192.13 | 193 | 1 |

| 2-Ethylhexanol | 130.23 | 234 | 1.8 |

| Octylene glycol titanate | - | 0.2 | - |

Procedure:

-

A one-liter round-bottom flask is charged with 193 g (1 mol) of trimellitic acid anhydride, 234 g (1.8 mol) of 2-ethylhexanol, and 0.2 g of octylene glycol titanate.[1]

-

The mixture is stirred and heated to 150 °C under a nitrogen atmosphere. The removal of water begins at this stage.[1]

-

Over a period of 4 hours, the temperature is gradually increased to 220 °C.[1]

-

The water formed during the reaction is continuously removed by distillation through a Vigreux column. The top temperature of the column is maintained between 100 °C and 105 °C.[1]

-

The reaction is considered complete when the top temperature of the Vigreux column drops below 80 °C.[1]

-

The final product has an acid number of 150 ± 10 mg KOH/g.[1]

Quantitative Data:

| Parameter | Value |

| Molar ratio of 2-ethylhexanol to trimellitic acid in the product | 1.7 |

| Acid number of the final product | 150 ± 10 mg KOH/g |

Principles of Regioselective Synthesis

While the direct esterification of trimellitic anhydride typically yields a mixture of isomers, achieving regioselectivity to favor either the 1- or 2-isomer is a key challenge. The outcome of the reaction can be influenced by kinetic and thermodynamic control.

-

Kinetic Control: At lower temperatures and with shorter reaction times, the reaction is under kinetic control, favoring the formation of the product that is formed faster. In the case of trimellitic anhydride, the carbonyl group at the 2-position is generally more sterically hindered. Therefore, nucleophilic attack by the bulky 2-ethylhexanol may be kinetically favored at the less hindered 1-position.

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction is under thermodynamic control, favoring the formation of the more stable product. The relative stability of the 1- and 2-isomers would need to be determined, but it is possible that the 2-isomer is thermodynamically more stable.

Logical Workflow for Achieving Regioselectivity:

Caption: Logical workflow illustrating the influence of reaction conditions on isomeric product distribution.

Further research into specific catalysts that can direct the esterification to a particular position is warranted. For instance, the use of bulky catalysts might enhance the selectivity for the less sterically hindered 1-position.

Isomer Separation and Characterization

Given that the direct synthesis often results in an isomeric mixture, a robust analytical method for the separation and quantification of the individual isomers is crucial. A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for this purpose. This method allows for the baseline separation of 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM).

Conclusion

The synthesis of 1-(2-Ethylhexyl) trimellitate and 2-(2-Ethylhexyl) trimellitate can be readily achieved through the direct esterification of trimellitic anhydride with 2-ethylhexanol, although this typically yields a mixture of isomers. A detailed protocol for this mixture synthesis is provided. Achieving regioselectivity to obtain a single isomer is a more complex challenge that requires careful consideration of reaction conditions to favor either kinetic or thermodynamic control. Further investigation into catalyst systems that can promote isomer-specific synthesis is a promising area for future research. The availability of analytical techniques such as HPLC-MS/MS is essential for the characterization and quantification of the individual isomers in any synthesis attempt.

References

An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexyl Trimellitate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-ethylhexyl trimellitate isomers, with a focus on tri(2-ethylhexyl) trimellitate (TOTM) and its di- and mono-ester derivatives. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for various applications, including their use as plasticizers in medical devices and their potential as formulation excipients.

Introduction to 2-Ethylhexyl Trimellitate Isomers

2-Ethylhexyl trimellitate refers to a group of chemical compounds that are esters of trimellitic acid and 2-ethylhexanol. The most common and commercially significant member of this family is tri(2-ethylhexyl) trimellitate, often abbreviated as TOTM or TEHTM. Due to the three carboxylic acid groups on the trimellitic acid backbone, partial esterification can lead to the formation of various di- and mono-ester isomers. These isomers are important as they can be present as impurities in commercial TOTM, or they can be formed through the partial hydrolysis or metabolism of TOTM.

The primary isomers of interest are:

-

Tri(2-ethylhexyl) trimellitate (TOTM): The fully esterified form.

-

Di(2-ethylhexyl) trimellitate (DEHTM) isomers:

-

1,2-di(2-ethylhexyl) trimellitate

-

1,4-di(2-ethylhexyl) trimellitate

-

2,4-di(2-ethylhexyl) trimellitate

-

-

Mono(2-ethylhexyl) trimellitate (MEHTM) isomers:

-

1-mono(2-ethylhexyl) trimellitate

-

2-mono(2-ethylhexyl) trimellitate

-

4-mono(2-ethylhexyl) trimellitate

-

Physicochemical Properties

Tri(2-ethylhexyl) Trimellitate (TOTM)

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₄O₆ | [1][2] |

| Molecular Weight | 546.78 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow, viscous oily liquid | [4][5] |

| Odor | Mild | [4] |

| Density | 0.984 - 0.990 g/mL at 20 °C | [3][6] |

| Melting Point | -43 °C to -30 °C | [4][6] |

| Boiling Point | 414 °C | [6] |

| Flash Point | 278 °C | [4] |

| Water Solubility | 6 mg/L | [4] |

| Viscosity | 87.8 cSt at 40 °C | [4] |

| Refractive Index | 1.485 at 20 °C | [6] |

TOTM is characterized by its low volatility, high thermal stability, and excellent resistance to migration and extraction, making it a preferred plasticizer for high-temperature applications and in materials that come into contact with liquids and oils.[5][7]

Di(2-ethylhexyl) Trimellitate (DEHTM) Isomers

Specific, quantitative physicochemical data for the individual DEHTM isomers (1,2-, 1,4-, and 2,4-DEHTM) are not well-documented in publicly available literature. However, based on their chemical structure, it can be inferred that they will be viscous liquids with lower molecular weights than TOTM, and likely exhibit higher polarity and water solubility due to the presence of a free carboxylic acid group. Their volatility is expected to be lower than that of the mono-esters but higher than that of TOTM. These isomers are known metabolites of TOTM.[8][9]

Mono(2-ethylhexyl) Trimellitate (MEHTM) Isomers

Similar to the di-esters, specific quantitative data for the individual MEHTM isomers (1-, 2-, and 4-MEHTM) are scarce. As mono-esters, they will have the lowest molecular weight among the 2-ethylhexyl trimellitate family (excluding trimellitic acid itself) and the highest polarity due to the presence of two free carboxylic acid groups. This will result in higher water solubility and lower volatility compared to the di- and tri-esters. These isomers are also metabolites of TOTM.[8][9] Among the primary metabolites, 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) has been shown to have agonist activities on estrogen and thyroid receptors.[8]

Synthesis of 2-Ethylhexyl Trimellitate Isomers

The synthesis of 2-ethylhexyl trimellitate isomers is primarily achieved through the esterification of trimellitic anhydride with 2-ethylhexanol. The degree of esterification and the resulting product distribution (mono-, di-, and tri-esters) can be controlled by the stoichiometry of the reactants and the reaction conditions.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-ethylhexyl trimellitate esters.

Caption: General workflow for the synthesis of 2-ethylhexyl trimellitate isomers.

Experimental Protocols

Synthesis of Tri(2-ethylhexyl) Trimellitate (TOTM):

A common industrial method for synthesizing TOTM involves the direct esterification of trimellitic anhydride with an excess of 2-ethylhexanol in the presence of an esterification catalyst, such as a titanium or tin compound. The reaction is typically carried out at elevated temperatures (180-220 °C) under a nitrogen atmosphere to prevent oxidation. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the tri-ester. After the reaction is complete, the excess 2-ethylhexanol is removed by vacuum distillation. The crude product is then neutralized to remove any remaining acidic catalyst and unreacted trimellitic acid, followed by purification steps such as washing and filtration to obtain the final high-purity TOTM.

Selective Synthesis of Mono- and Di-ester Isomers:

The selective synthesis of specific mono- or di-ester isomers is more challenging due to the presence of three reactive carboxylic acid groups. Controlling the stoichiometry of trimellitic anhydride to 2-ethylhexanol is the primary method to influence the product distribution.

-

For Mono-esters: Using a molar ratio of trimellitic anhydride to 2-ethylhexanol of approximately 1:1 will favor the formation of mono-esters. The reaction is typically carried out at a lower temperature than for TOTM synthesis to minimize the formation of di- and tri-esters.

-

For Di-esters: A molar ratio of approximately 1:2 (trimellitic anhydride to 2-ethylhexanol) will favor the formation of di-esters.

Separation of the individual isomers from the resulting mixture requires advanced chromatographic techniques.

Analytical Characterization

The identification and quantification of 2-ethylhexyl trimellitate isomers are essential for quality control, metabolism studies, and toxicological assessments. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Separation

High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a powerful technique for the separation and quantification of 2-ethylhexyl trimellitate isomers.[9] A reversed-phase HPLC method can effectively separate TOTM, the different DEHTM isomers, and the different MEHTM isomers in a single analytical run.[9]

The following diagram illustrates a typical analytical workflow for the separation and identification of these isomers.

Caption: Analytical workflow for 2-ethylhexyl trimellitate isomer analysis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

The IR spectrum of 2-ethylhexyl trimellitate isomers is characterized by strong absorption bands corresponding to the ester carbonyl group (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ for the di- and mono-ester isomers would indicate the O-H stretching of the carboxylic acid group. The NIST WebBook provides IR spectral data for tri(2-ethylhexyl) trimellitate.[2][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of 2-ethylhexyl trimellitate isomers.

-

¹H NMR: The spectrum of TOTM shows characteristic signals for the aromatic protons of the trimellitate ring, the methylene protons of the ester linkage, and the aliphatic protons of the 2-ethylhexyl group. For the di- and mono-ester isomers, the presence of a downfield signal for the carboxylic acid proton would be a key diagnostic feature.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule, which can help to distinguish between the different positional isomers. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly informative.

Mass Spectrometry (MS):

Mass spectrometry, especially when coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), is used for the identification and quantification of these compounds. The mass spectrum of TOTM shows a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the 2-ethylhexyl groups.[11] The di- and mono-ester isomers will exhibit different molecular ion peaks and fragmentation patterns that can be used for their identification.

Reactivity and Stability

Thermal Stability:

Tri(2-ethylhexyl) trimellitate is known for its excellent thermal stability, which is a key property for its use in high-temperature applications such as wire and cable insulation.[5] The di- and mono-ester isomers, with their free carboxylic acid groups, are expected to be less thermally stable and may undergo decarboxylation at elevated temperatures.

Hydrolytic Stability:

Esters are susceptible to hydrolysis, especially under acidic or basic conditions. TOTM is relatively resistant to hydrolysis. The di- and mono-ester isomers are the products of the partial hydrolysis of TOTM. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes. In biological systems, esterases can catalyze the hydrolysis of TOTM to its di- and mono-ester metabolites.[12]

Reactivity with Other Chemicals:

The ester groups in 2-ethylhexyl trimellitate isomers can undergo transesterification reactions in the presence of other alcohols and a suitable catalyst. The free carboxylic acid groups in the di- and mono-ester isomers can undergo typical acid-base reactions and can be further esterified.

Toxicological Profile

The toxicological properties of 2-ethylhexyl trimellitate isomers are of significant interest, particularly due to their use in medical devices and other consumer products.

Tri(2-ethylhexyl) trimellitate (TOTM):

TOTM is generally considered to have low acute toxicity.[4] It is poorly absorbed from the gastrointestinal tract, and the majority of an ingested dose is excreted unchanged in the feces.[13] The portion that is absorbed is metabolized to di- and mono-ester isomers, which are then excreted in the urine.[13]

Di- and Mono-ester Isomers:

The di- and mono-ester metabolites are more polar than TOTM and are more readily excreted. Some in vitro studies have suggested that certain mono-ester isomers may have endocrine-disrupting potential.[8] Further research is needed to fully understand the toxicological profiles of the individual di- and mono-ester isomers.

Conclusion

The chemical properties of 2-ethylhexyl trimellitate isomers are dominated by the presence of the trimellitate backbone and the number of 2-ethylhexyl ester groups. Tri(2-ethylhexyl) trimellitate (TOTM) is a well-characterized, high-molecular-weight plasticizer with low volatility and high thermal stability. Its di- and mono-ester isomers, which are its primary metabolites, are more polar and less studied in terms of their specific physicochemical properties. A thorough understanding of the synthesis, separation, and characterization of these isomers is crucial for quality control, safety assessment, and the development of new applications in the pharmaceutical and materials science fields. Further research into the specific properties of the individual di- and mono-ester isomers is warranted to build a more complete understanding of this important class of compounds.

References

- 1. 偏苯三酸三辛酯 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]

- 2. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

- 3. 偏苯三酸三辛酯 Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Tris(2-ethylhexyl)trimellitat – Wikipedia [de.wikipedia.org]

- 7. TOTM (Tris (2-Ethylhexyl) Trimellitate) Plasticizer | Eastman [eastman.com]

- 8. researchgate.net [researchgate.net]

- 9. Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

- 11. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

- 12. Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to 1-(2-Ethylhexyl) trimellitate. This monoester of trimellitic acid is a significant metabolite of the widely used plasticizer tri-(2-ethylhexyl) trimellitate (TEHTM).

Molecular Structure and Chemical Identity

1-(2-Ethylhexyl) trimellitate is a monoesterified form of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid. In this compound, one of the carboxylic acid groups, specifically at the 1- or 2-position of the benzene ring, is esterified with a 2-ethylhexyl group. This leaves two free carboxylic acid groups, which contribute to its chemical properties. The designation "1(or 2)-" indicates the potential for positional isomerism, where the 2-ethylhexyl group can be attached at either the 1 or 2 position of the trimellitic acid backbone[1].

Below is a diagram representing the molecular structure of 1-(2-Ethylhexyl) trimellitate.

Physicochemical Data

The following table summarizes the key chemical identifiers and properties of 1-(2-Ethylhexyl) trimellitate.

| Identifier | Value | Reference |

| Molecular Formula | C17H22O6 | [1] |

| Molecular Weight | 322.4 g/mol | [1][2] |

| CAS Registry Number | 68735-92-2 | [1] |

| PubChem CID | 111354 | [1] |

| European Community (EC) Number | 272-110-9 | [1] |

| InChI Key | BPAVWKYYIPGEQX-UHFFFAOYSA-N | [2] |

Synthesis Protocol

A known method for the synthesis of 1(or 2)-(2-Ethylhexyl) trimellitate involves the direct esterification of trimellitic acid anhydride with 2-ethylhexanol[2].

Materials:

-

Trimellitic acid anhydride: 193 g (1 mol)

-

2-Ethylhexanol: 234 g (1.8 mol)

-

Octylene glycol titanate: 0.2 g (catalyst)

Procedure:

-

A one-liter round-bottom flask is charged with trimellitic acid anhydride, 2-ethylhexanol, and octylene glycol titanate.

-

The mixture is heated to 150°C with continuous stirring and under a nitrogen atmosphere. The removal of water begins at this stage.

-

Over a period of 4 hours, the temperature is gradually increased to 220°C.

-

The distillate is separated using a Vigreux column, maintaining a top temperature of 100-105°C.

-

The bath temperature is held until the top temperature drops below 80°C.

-

The resulting product has an acid number of 150 ± 10 mg KOH/g and contains approximately 1.7 mol of 2-ethylhexanol per mol of trimellitic acid[2].

Metabolic Pathway

1-(2-Ethylhexyl) trimellitate is a primary metabolite of tri-(2-ethylhexyl) trimellitate (TEHTM), a common plasticizer. In biological systems, TEHTM undergoes sequential hydrolysis, leading to the formation of diester and subsequently monoester intermediates[1][3]. The metabolic conversion of TEHTM is a critical aspect of its toxicological assessment.

The following diagram illustrates the metabolic pathway from TEHTM to its monoester metabolites.

Analytical Methodologies

The detection and quantification of 1-(2-Ethylhexyl) trimellitate, often in the context of biomonitoring for exposure to TEHTM, is typically performed using advanced analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A validated method for the analysis of TEHTM metabolites in human urine utilizes solid-phase extraction (SPE) followed by LC-MS/MS[4].

Sample Preparation (Urine):

-

Urine samples are subjected to solid-phase extraction to concentrate the analytes and remove interfering substances[4].

LC-MS/MS Analysis:

-

Chromatography: Separation of the metabolites is achieved using a liquid chromatography system. A common setup involves an Inertsil-C8 column (50 mm x 2.1 mm, 5 µm) with an isocratic mobile phase of acetonitrile and water (90:10, v/v) at a flow rate of 0.2 ml/min[5][6].

-

Mass Spectrometry: Detection is carried out with a tandem mass spectrometer equipped with a turbo ionspray ionization source operating in the positive ion mode[5][6]. This allows for sensitive and selective quantification of the target analytes.

This methodology has been successfully applied to quantify various TEHTM metabolites, including 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM) and 2-mono-(2-ethylhexyl) trimellitate (2-MEHTM)[4]. The validation of such methods is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA)[4].

Applications and Relevance

While 1-(2-Ethylhexyl) trimellitate itself does not have direct industrial applications, its role as a metabolite of TEHTM is of significant interest in toxicology and environmental science. TEHTM is used as a plasticizer in a variety of products, including medical devices, PVC tubing, and wire insulation, as an alternative to phthalate-based plasticizers[1][7]. Understanding the formation, metabolism, and excretion of its metabolites is crucial for assessing human exposure and potential health risks associated with TEHTM-containing products. Studies have shown that metabolites of TEHTM can be detected in urine, making them valuable biomarkers of exposure[3][4].

References

- 1. This compound (68735-92-2) for sale [vulcanchem.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an analytical method for metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM) in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tris(2-ethylhexyl)trimellitat – Wikipedia [de.wikipedia.org]

In-Depth Technical Guide: Spectroscopic Data for Tris(2-ethylhexyl) Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-ethylhexyl) trimellitate, a widely used plasticizer. The information presented herein is intended to support research, quality control, and drug development activities where this compound may be encountered. This document includes tabulated spectroscopic data, detailed experimental protocols for key analytical techniques, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Tris(2-ethylhexyl) trimellitate, also known by its IUPAC name, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate.[1]

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for Tris(2-ethylhexyl) trimellitate

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2956, 2927, 2871 | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups | Strong |

| 1726 | C=O stretching of the ester carbonyl groups | Strong |

| 1607, 1574 | C=C stretching of the aromatic ring | Weak |

| 1305-1240 | C-O stretching and C-O-H bending vibrations | Medium |

| 1102 | C-O-C single bond stretching | Medium |

Data sourced from ResearchGate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for Tris(2-ethylhexyl) trimellitate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 3H | Aromatic protons |

| ~4.2 | m | 6H | -OCH₂- protons of the ethylhexyl groups |

| ~1.7 | m | 3H | -CH- proton of the ethylhexyl groups |

| ~1.3 - 1.5 | m | 24H | Methylene (-CH₂-) protons of the alkyl chains |

| ~0.9 | m | 18H | Methyl (-CH₃) protons of the alkyl chains |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Experimental values may vary slightly.

Table 3: Predicted ¹³C NMR Chemical Shifts for Tris(2-ethylhexyl) trimellitate

| Chemical Shift (ppm) | Assignment |

| ~166 - 168 | Ester carbonyl carbons (C=O) |

| ~130 - 135 | Aromatic carbons (quaternary and CH) |

| ~68 | Methylene carbons adjacent to oxygen (-OCH₂-) |

| ~38 | Methine carbon (-CH-) of the ethylhexyl group |

| ~30, 29, 24, 23 | Methylene carbons (-CH₂-) of the alkyl chains |

| ~14, 11 | Methyl carbons (-CH₃) of the alkyl chains |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Experimental values may vary slightly.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Tris(2-ethylhexyl) trimellitate (Electron Ionization)

| m/z | Interpretation |

| 546 | Molecular Ion [M]⁺ |

| 435 | Fragment corresponding to the loss of a 2-ethylhexyl group |

| 323 | Fragment ion |

| 305 | Fragment ion |

Data sourced from the NIST WebBook.[2] A study on extractables from pharmaceutical packaging materials also identified decomposition products of Tris(2-ethylhexyl) trimellitate under GC-MS conditions, including 2-Ethyl-1-hexene and 2-Ethylhexanol.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as Tris(2-ethylhexyl) trimellitate.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid Tris(2-ethylhexyl) trimellitate.

Methodology:

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.

-

Place a single drop of the neat liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Place the prepared salt plates into the sample holder of the FTIR spectrometer.

-

Configure the instrument software for a standard transmission measurement. Set the desired scan range (typically 4000-400 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32 scans for a good signal-to-noise ratio).

-

-

Data Acquisition:

-

Acquire a background spectrum with no sample in the beam path. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Acquire the spectrum of the Tris(2-ethylhexyl) trimellitate sample.

-

-

Data Processing:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Identify and label the major absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of Tris(2-ethylhexyl) trimellitate.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of Tris(2-ethylhexyl) trimellitate in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition (¹H NMR):

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) by applying a radiofrequency pulse.

-

Typically, a small number of scans (e.g., 8-16) is sufficient for a ¹H spectrum.

-

-

Data Acquisition (¹³C NMR):

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Identify and assign the peaks in both the ¹H and ¹³C spectra.

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

Objective: To obtain the electron ionization mass spectrum of Tris(2-ethylhexyl) trimellitate.

Methodology:

-

Sample Introduction:

-

For a pure, volatile sample, direct infusion via a heated probe can be used.

-

Alternatively, for complex mixtures or to ensure volatility, the sample can be introduced through a gas chromatograph (GC-MS). A solution of the sample in a volatile solvent is injected into the GC, and the compound is separated and then introduced into the mass spectrometer.

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, primarily forming a molecular ion (M⁺), and to fragment in a characteristic pattern.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions to aid in structure elucidation and confirmation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(2-Ethylhexyl) trimellitate

This technical guide provides a comprehensive overview of 1-(2-Ethylhexyl) trimellitate, a significant metabolite of the widely used plasticizer tri-(2-ethylhexyl) trimellitate (TEHTM). This document consolidates key chemical data, experimental methodologies, and toxicological information pertinent to research and development in the fields of materials science, toxicology, and drug development.

Chemical Identity and Properties

1-(2-Ethylhexyl) trimellitate is a monoester of trimellitic acid. It is primarily encountered as a metabolite of TEHTM, a common plasticizer used as a replacement for phthalates in various consumer and medical products.[1][2]

Table 1: Chemical Identifiers for 1-(2-Ethylhexyl) trimellitate [2]

| Identifier | Value |

| CAS Registry Number | 68735-92-2 |

| Molecular Formula | C17H22O6 |

| Molecular Weight | 322.4 g/mol |

| Synonyms | 4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid, 1,2,4-Benzenetricarboxylic Acid 1-(2-ethylhexyl) Ester |

Metabolic Formation

1-(2-Ethylhexyl) trimellitate is formed in biological systems through the hydrolysis of its parent compound, tri-(2-ethylhexyl) trimellitate (TEHTM). The metabolism of TEHTM is a critical area of study for assessing human exposure and potential health effects.

The metabolic pathway involves the sequential hydrolysis of the triester to diester and then to monoester forms.[2][3] Human metabolism studies have shown that after oral exposure to TEHTM, it is regioselectively hydrolyzed to di-(2-ethylhexyl) trimellitates and subsequently to mono-(2-ethylhexyl) trimellitates, including the 1-isomer.[3]

Caption: Metabolic conversion of TEHTM to 1-(2-Ethylhexyl) trimellitate.

Experimental Protocols

Understanding the properties and potential biological impact of 1-(2-Ethylhexyl) trimellitate often involves studying its parent compound, TEHTM. Below are summaries of key experimental protocols.

A common laboratory synthesis involves the reaction of trimellitic acid anhydride with 2-ethylhexanol.[4]

-

Reactants : 193 g (1 mol) of trimellitic acid anhydride and 234 g (1.8 mol) of 2-ethylhexanol.[4]

-

Catalyst : 0.2 g of octylene glycol titanate.[4]

-

Procedure :

-

The mixture is heated to 150°C with stirring under a nitrogen atmosphere to initiate the reaction and removal of water.[4]

-

The temperature is gradually raised to 220°C over 4 hours.[4]

-

The distillate is collected via a Vigreux column, maintaining a top temperature of 100-105°C.[4]

-

The reaction is continued until the top temperature of the distillate falls below 80°C.[4]

-

The final product has an acid number of approximately 150±10 mg KOH/g.[4]

-

A sensitive method for quantifying TEHTM metabolites, including 1-mono-(2-ethylhexyl) trimellitate (1-MEHTM), in human urine has been developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

-

Sample Preparation : Solid-phase extraction (SPE) is used to isolate the metabolites from the urine matrix.[1]

-

Instrumentation : LC-MS/MS.

-

Validation : The method was validated following the 'Bioanalytical Method Validation guidelines' from the European Medicines Agency (EMA).[1]

-

Application : This method has been successfully applied to analyze urine samples from newborn patients to assess exposure to TEHTM.[1]

Toxicological assessments are crucial for understanding the safety profile of 1-(2-Ethylhexyl) trimellitate. These studies often focus on the parent compound, TEHTM, and its metabolites.

-

Subchronic Oral Toxicity : In a 28-day study, Sprague-Dawley rats were administered TEHTM by gavage at doses of 0, 100, 300, or 1000 mg/kg-bw/day. No chemical-related adverse effects were observed.[5]

-

Genotoxicity and Carcinogenicity : TEHTM is not considered genotoxic and is not expected to be carcinogenic.[5]

-

Reproductive System Effects : Available health effects data for TEHTM indicate potential effects on the male reproductive system.[5]

Quantitative Data

The following tables summarize key quantitative data from studies on TEHTM and its metabolites.

Table 2: Physical and Chemical Properties of Tri-(2-ethylhexyl) trimellitate (TEHTM) [6]

| Property | Value |

| CAS Registry Number | 3319-31-1 |

| Molecular Formula | C33H54O6 |

| Molecular Weight | 546.78 g/mol |

| Appearance | Viscous, colorless liquid |

| Boiling Point | 414 °C |

| Density | 0.99 g/mL at 25 °C |

| Flash Point | 224 °C (closed cup) |

Table 3: Summary of a 28-Day Oral Toxicity Study of TEHTM in Rats [5]

| Parameter | Observation |

| Species | Sprague-Dawley Rats |

| Administration Route | Gavage |

| Dosage Levels | 0, 100, 300, 1000 mg/kg-bw/day |

| Duration | 28 days |

| NOAEL | 1000 mg/kg-bw/day |

| Key Findings | No chemical-related changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, or pathology. |

Logical Workflow for Safety Assessment

The safety assessment of 1-(2-Ethylhexyl) trimellitate is intrinsically linked to the evaluation of its parent compound, TEHTM. The following diagram illustrates the logical workflow for this assessment.

References

- 1. Development and validation of an analytical method for metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM) in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1(or 2)-(2-Ethylhexyl) trimellitate (68735-92-2) for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. canada.ca [canada.ca]

- 6. tri(2-Ethylhexyl) trimellitate [webbook.nist.gov]

An In-depth Technical Guide on the Physical Properties of Tri-(2-ethylhexyl) trimellitate (TOTM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tri-(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight, branched triester plasticizer. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for formulation, safety assessment, and material science applications.

Core Physical and Chemical Properties

Tri-(2-ethylhexyl) trimellitate, with the CAS number 3319-31-1, is a clear, colorless to pale yellow, oily liquid with a mild odor.[1] It is recognized for its excellent thermal stability, low volatility, and good electrical insulation properties, making it a preferred plasticizer in applications demanding high performance and durability.[1][2][3]

Table 1: General and Physical Properties of Tri-(2-ethylhexyl) trimellitate

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₅₄O₆ | [4][5] |

| Molecular Weight | 546.78 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow oily liquid | [1][4] |

| Odor | Mild | [1] |

| Density | 0.990 g/mL at 20 °C | [5][6] |

| Boiling Point | 414 °C | [4][5][6] |

| Melting Point | -46 °C | [4] |

| Flash Point | > 200 °F (> 93 °C) | [4] |

| Vapor Pressure | 0 Pa at 25 °C | [5][6] |

| Water Solubility | 1.8 ng/L at 25 °C | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | 8 at 25 °C | [5] |

Table 2: Thermal and Viscosity Properties of Tri-(2-ethylhexyl) trimellitate

| Property | Value | Reference(s) |

| Thermal Stability | High thermal stability | [2][3] |

| Viscosity | 312.64 mm²/s | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of Tri-(2-ethylhexyl) trimellitate, based on established international standards.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure.

Procedure:

-

Apparatus Setup: An ebulliometer, a dynamic method apparatus, or a distillation setup can be used. For the dynamic method, the sample is heated in a suitable vessel, and the pressure is varied.

-

Sample Preparation: A sample of the test substance is placed in the heating vessel.

-

Measurement:

-

For the dynamic method, the temperature and pressure are recorded as the substance is heated. The boiling point at a given pressure is the temperature at which boiling is observed.

-

For the distillation method, the substance is heated to boiling, and the temperature of the vapor is measured.

-

-

Data Analysis: A series of boiling temperatures at different pressures are recorded. The boiling point at standard pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

Melting Point/Melting Range Determination (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

Procedure:

-

Sample Preparation: A small amount of the powdered and dried substance is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a suitable heating apparatus, such as a Thiele tube or a calibrated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated at a slow, controlled rate (approximately 1°C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is the melting range.

Flash Point Determination (ASTM D92 - Cleveland Open Cup Method)

This test determines the lowest temperature at which the application of an ignition source causes the vapors of a specimen to ignite under specified conditions.

Procedure:

-

Apparatus: A Cleveland open cup apparatus, consisting of a brass test cup, a heating plate, and a test flame applicator, is used.

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Heating: The sample is heated at a specified, steady rate.

-

Ignition Source Application: The test flame is passed across the cup at specified temperature intervals.

-

Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to flash.

Density Measurement of a Viscous Liquid (Pycnometer Method)

This method determines the density of a liquid by measuring the mass of a known volume.

Procedure:

-

Apparatus: A pycnometer (a glass flask with a specific volume) and an analytical balance are required.

-

Calibration: The mass of the clean, dry, and empty pycnometer is determined. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and its mass is measured to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the test liquid (TOTM). Any excess liquid is removed.

-

Weighing: The mass of the pycnometer filled with the test liquid is determined.

-

Calculation: The density is calculated by dividing the mass of the test liquid by the calibrated volume of the pycnometer.

Viscosity Measurement (Rotational Viscometer)

This method measures the torque required to rotate a spindle immersed in a fluid at a constant speed.

Procedure:

-

Apparatus: A rotational viscometer with a suitable spindle is used.

-

Sample Preparation: The liquid sample is placed in a container, and the temperature is stabilized.

-

Measurement: The selected spindle is immersed in the sample to a specified depth. The viscometer is started, and the spindle rotates at a set speed. The instrument measures the torque required to overcome the viscous drag of the fluid.

-

Data Acquisition: The viscometer's display provides a direct reading of the viscosity in units such as centipoise (cP) or Pascal-seconds (Pa·s).

Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility above 10⁻² g/L.

Procedure:

-

Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.

-

Phase Separation: The mixture is centrifuged or filtered to separate the aqueous phase from the undissolved substance.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography).

-

Calculation: The water solubility is reported as the mass of the substance per volume of water.

Experimental Workflows and Logical Relationships

The following diagrams illustrate typical experimental workflows relevant to the assessment of Tri-(2-ethylhexyl) trimellitate.

Caption: Workflow for a combined repeated dose and reproductive/developmental toxicity screening test.

Caption: General workflow for in vitro cytotoxicity testing using the extract method.

Caption: Logical relationship for the biological evaluation of a medical device component.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 3. koehlerinstrument.com [koehlerinstrument.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. flashpointsrl.com [flashpointsrl.com]

A Technical Guide to the Solubility of 1-(2-Ethylhexyl) trimellitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(2-Ethylhexyl) trimellitate. Due to the limited availability of direct quantitative data for this specific mono-ester, this document leverages data from structurally similar compounds, discusses theoretical solubility principles, and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to 1-(2-Ethylhexyl) trimellitate

1-(2-Ethylhexyl) trimellitate is a mono-ester of trimellitic acid. It is a known metabolite of Tris(2-ethylhexyl) trimellitate (TOTM), a common plasticizer used in various consumer and medical products. Understanding the solubility of this compound is crucial for toxicological studies, environmental fate analysis, and in the development of drug formulations where it might be present as a metabolite or an impurity.

The chemical structure of 1-(2-Ethylhexyl) trimellitate, featuring both a polar aromatic ring with two carboxylic acid groups and a non-polar 2-ethylhexyl aliphatic chain, suggests a nuanced solubility profile. The presence of the free carboxylic acid groups will contribute to its solubility in polar solvents, particularly those capable of hydrogen bonding. Conversely, the long alkyl chain will enhance its solubility in less polar organic solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of 1-(2-Ethylhexyl) trimellitate in a range of organic solvents can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (e.g., ethanol, methanol). These solvents can effectively solvate both the polar carboxylic acid functions and the non-polar alkyl chain.

-

Moderate Solubility: Likely in moderately polar solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. The high polarity of the trimellitate moiety will limit its solubility in these solvents.

Quantitative Solubility Data of a Structurally Similar Compound

In the absence of direct data for 1-(2-Ethylhexyl) trimellitate, the solubility of rac-Mono(ethylhexyl) phthalate (MEHP), a structurally analogous mono-ester, can provide valuable insights. MEHP also contains a single 2-ethylhexyl ester group and a free carboxylic acid on an aromatic ring, making it a reasonable proxy.

| Solvent | Approximate Solubility of MEHP (mg/mL) |

| Ethanol | ~15 |

| Dimethyl sulfoxide (DMSO) | ~15 |

| Dimethylformamide (DMF) | ~10 |

Table 1: Approximate solubility of rac-Mono(ethylhexyl) phthalate (MEHP) in selected organic solvents. This data is provided as an estimation for the potential solubility of 1-(2-Ethylhexyl) trimellitate.[1]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 1-(2-Ethylhexyl) trimellitate, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the saturation solubility of 1-(2-Ethylhexyl) trimellitate in a selection of organic solvents at a controlled temperature.

Materials:

-

1-(2-Ethylhexyl) trimellitate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 1-(2-Ethylhexyl) trimellitate to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 1-(2-Ethylhexyl) trimellitate.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g solvent, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining the solubility of a compound using the isothermal shake-flask method.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability of 2-Ethylhexyl Trimellitate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(2-ethylhexyl) trimellitate (TOTM), a high-molecular-weight branched triester of trimellitic acid and 2-ethylhexanol, is a primary plasticizer valued for its low volatility, high thermal stability, and minimal migration.[1][2] These properties make it an excellent choice for demanding applications, including high-temperature wire and cable insulation, automotive interiors, and medical devices where reliability and safety are paramount.[2][3][4] This guide provides a comprehensive overview of the thermal stability of 2-ethylhexyl trimellitate esters, presenting key quantitative data, detailed experimental methodologies for thermal analysis, and a proposed thermal degradation pathway.

Physicochemical and Thermal Properties

2-Ethylhexyl trimellitate is a viscous, colorless to pale yellow liquid.[5] Its high molecular weight and branched structure contribute to its low volatility and excellent thermal properties.[6][7] A summary of its key physicochemical and thermal properties is presented in Table 1.

Table 1: Physicochemical and Thermal Properties of Tri(2-ethylhexyl) Trimellitate

| Property | Value | Reference(s) |

| Chemical Formula | C₃₃H₅₄O₆ | [1] |

| Molecular Weight | 546.78 g/mol | [1] |

| Boiling Point | 414 °C | [8] |

| Melting Point | -46 °C | [8] |

| Flash Point | > 200 °C | [8] |

| Autoignition Temperature | ~385 °C (725 °F) | [5] |

| Onset of Decomposition | > 300 °C | [1] |

| Volatility Loss (130°C/3h) | Max. 0.10 wt. %** | [9] |

| Note: Data for the close analogue, triisooctyl trimellitate. | ||

| Note: Data for the close analogue, tri-isodecyl trimellitate. |

Experimental Protocols for Thermal Analysis

The thermal stability of 2-ethylhexyl trimellitate esters is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, degradation temperatures, and the amount of volatile and non-volatile components.

Experimental Workflow for TGA of 2-Ethylhexyl Trimellitate:

Key TGA Parameters:

-

Sample Size: 5-10 mg[10]

-

Crucible: Alumina (Al₂O₃) is recommended as it is inert.[10]

-

Atmosphere: Inert gas (e.g., Nitrogen, Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Rate: A typical heating rate is 10 °C/min. Slower rates can provide better resolution of thermal events.[11]

-

Temperature Range: Ambient to 600 °C is generally sufficient to cover the decomposition of the ester.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine melting points, glass transitions, and crystallization behavior, as well as to provide information on thermal stability through the observation of exothermic decomposition peaks.

Experimental Workflow for DSC of 2-Ethylhexyl Trimellitate:

Key DSC Parameters:

-

Sample Size: 2-5 mg

-

Pans: Hermetically sealed aluminum pans to prevent volatilization before decomposition.

-

Atmosphere: Inert gas (e.g., Nitrogen) purge at 20-50 mL/min.

-

Heating/Cooling Rate: 10 °C/min is a common rate.

-

Temperature Program: A heat-cool-heat cycle is often employed. For TOTM, a range from -80°C (to observe the glass transition) up to a temperature beyond its decomposition onset (e.g., 400°C) would be appropriate.

Thermal Degradation Pathway

While a definitive, experimentally verified thermal degradation pathway for pure tri(2-ethylhexyl) trimellitate is not extensively detailed in the public literature, a plausible mechanism can be proposed based on studies of its metabolism and the thermal decomposition of similar ester compounds.[12] The combustion of 2-ethylhexyl trimellitate ultimately yields carbon dioxide and other pyrolysis products.[5]

The initial stages of thermal degradation are likely to involve the hydrolysis of the ester linkages, similar to its metabolic breakdown.[12] This would lead to the formation of di- and mono-esters of trimellitic acid, along with 2-ethylhexanol. As the temperature increases, further decomposition of these intermediates would occur.

Proposed Thermal Degradation Pathway of Tri(2-ethylhexyl) Trimellitate:

Conclusion

Tri(2-ethylhexyl) trimellitate exhibits excellent thermal stability, with an onset of decomposition above 300°C, making it a suitable plasticizer for high-temperature applications.[1] Its low volatility further contributes to its performance and longevity in finished products. Understanding its thermal behavior through techniques like TGA and DSC is crucial for optimizing processing conditions and ensuring product integrity. While the precise high-temperature degradation mechanism requires further investigation, the proposed pathway involving initial hydrolysis followed by further decomposition aligns with existing knowledge of ester chemistry. For researchers and professionals in drug development and other high-performance sectors, the robust thermal properties of 2-ethylhexyl trimellitate esters make them a reliable choice for applications demanding stability and safety.

References

- 1. Triisooctyl trimellitate | 27251-75-8 | Benchchem [benchchem.com]

- 2. TRIOCTYL TRIMELLITATE (TOTM) - Ataman Kimya [atamanchemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. specialchem.com [specialchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Trimellitate Esters | Emery Oleochemicals [emeryoleo.com]

- 7. TRIMELLITATES [pacificspecialityoils.com]

- 8. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. kljindia.com [kljindia.com]

- 10. epfl.ch [epfl.ch]

- 11. mdpi.com [mdpi.com]

- 12. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Data of 1-(2-Ethylhexyl) trimellitate (TOTM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Ethylhexyl) trimellitate, commonly known as tri-(2-ethylhexyl) trimellitate (TOTM), is a high molecular weight branched triester of trimellitic acid. It serves as a plasticizer in various applications, including medical devices and PVC products, often as a replacement for phthalates like di-(2-ethylhexyl) phthalate (DEHP).[1][2] This technical guide provides a comprehensive overview of the available toxicological data for TOTM, with a focus on quantitative data, experimental methodologies, and visual representations of experimental workflows.

Toxicological Data Summary

The toxicological profile of 1-(2-Ethylhexyl) trimellitate has been evaluated through various studies, including acute, repeated dose, reproductive, and genotoxicity assessments. The following tables summarize the key quantitative findings from these studies.

Acute Toxicity

TOTM exhibits low acute toxicity across different exposure routes.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | >60,000 mg/kg | [3][4] |

| LD50 | Rat | Oral | >3,200 mg/kg | [3] |

| LD50 | Rat | Oral | >2,000 mg/kg bw | [3] |

| LD50 | Rat | Oral | ≥ 60 mg/kg bw | [5] |

| LD50 | Rabbit | Dermal | >1,980 mg/kg | [3] |

| LD50 | Rabbit | Dermal | >2 mL/kg bw | [5] |

| LD50 | Guinea Pig | Dermal | >20 mL/kg (19,700 mg/kg) | [6] |

| LC50 | Rat | Inhalation | >2,600 mg/m³ (4 h) | [5] |

Repeated Dose Toxicity

Studies involving repeated administration of TOTM have been conducted to assess its long-term effects.

| Study Duration | Species | Route | Doses | NOAEL | LOAEL | Key Findings | Reference |

| 21 days | Fischer-344 Rat | Gavage (in corn oil) | 0, 200, 700, 2000 mg/kg-day | - | - | Significant increases in absolute and relative liver weights in females at all doses. | [6] |

| 28 days | Sprague-Dawley Rat | Gavage (in corn oil) | 0, 100, 300, 1000 mg/kg-day | 1000 mg/kg-day (both sexes) | - | No treatment-related effects reported. | [6] |

| 28 days | Rat | Feed | Up to 2% | - | 0.67% | Hepatomegaly reported at 0.67% and 2.0%. | [7] |

| 90 days | Rat | Feed | Up to 1000 mg/kg/bw | - | - | [7] | |

| OECD TG 422 | Sprague-Dawley Rat | Oral | 0, 30, 125, 500 mg/kg/day | 125 mg/kg/day (males), 30 mg/kg/day (females) | - | Hypertrophy of hepatocytes in males at 500 mg/kg. | [3] |

Reproductive and Developmental Toxicity

The potential for TOTM to affect reproduction and development has been investigated.

| Study Type | Species | Route | Doses | NOEL | Key Findings | Reference |

| OECD TG 422 | Sprague-Dawley Rat | Oral | 0, 30, 125, 500 mg/kg/day | 500 mg/kg/day (parent animals and offspring) | No adverse effects on estrous cycle, fertility, delivery, or lactation. No changes in pups. | [3] |

| Reproductive/Developmental Toxicity Screening | Rat | Oral | 100, 300, 1000 mg/kg/day | 100 mg/kg/day (males), 1000 mg/kg/day (females and offspring) | Decrease in spermatocytes and spermatids in males at 300 and 1000 mg/kg/day. | [7][8] |

| Developmental Toxicity | Rat | Gavage | Up to 1000 and 1050 mg/kg bw/day (gestation days 14-18 and 6-19) | - | No toxicologically significant effects. | [7] |

Genotoxicity

TOTM has been evaluated for its potential to cause genetic mutations.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium TA100, TA1535, TA98, TA1537 | With and without | Not mutagenic | [3] |

| Ames Test | Escherichia coli WP2 uvrA | With and without | Not mutagenic | [3] |

| Chromosomal Aberration | CHL/IU cells | With and without | Did not induce structural chromosomal aberrations or polyploidy | [3] |

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings.

Repeated Dose and Reproductive/Developmental Toxicity Screening (Based on OECD Test Guideline 422)

This study design evaluates both repeated dose toxicity and reproductive/developmental effects in a single study.

1. Test Animals and Housing:

-

Species: Sprague-Dawley rats.

-

Group Size: Typically 10 males and 10 females per dose group.

-

Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and water available ad libitum.

2. Administration of the Test Substance:

-

Route: Oral gavage is a common method.

-

Vehicle: Corn oil is often used as a vehicle.

-

Dosage: Males are dosed for a total of 42 days (2 weeks prior to mating, during mating, and up to necropsy). Females are dosed for 14 days prior to mating, through gestation, and until day 4 of lactation.

3. Mating Procedure:

-

After the pre-mating dosing period, one male and one female from the same dose group are paired for mating.

4. Observations and Examinations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.

-

Reproductive Parameters:

-

Estrous cycles are monitored.

-

Mating, fertility, gestation, and parturition data are recorded.

-

-

Offspring: Pups are examined for viability, sex ratio, body weight, and any morphological abnormalities.

-

Pathology:

-

Gross necropsy is performed on all adult animals.

-

Organ weights (e.g., liver, kidneys, reproductive organs) are recorded.

-

Histopathological examination of selected organs is conducted.

-

In Vitro Hepatotoxicity Assessment

Studies on isolated rat hepatocytes help to determine the direct cytotoxic potential of a substance.[9][10]

1. Hepatocyte Isolation:

-

Hepatocytes are isolated from rats (e.g., Wistar strain) using a collagenase perfusion method.

2. Cell Culture and Exposure:

-

Isolated hepatocytes are suspended in a suitable culture medium.

-

Cells are incubated with various concentrations of the test substance (e.g., TOTM) and its metabolites for a defined period (e.g., 3 hours).[10]

3. Viability and Cytotoxicity Assays:

-

Trypan Blue Exclusion Test: Cell viability is assessed periodically (e.g., every 15-180 minutes) by counting the number of cells that exclude the trypan blue dye.[10]

-

Lactate Dehydrogenase (LDH) Leakage Assay: The activity of LDH released into the culture medium is measured at different time points (e.g., 1, 2, and 3 hours) as an indicator of cell membrane damage.[10]

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to detect gene mutations induced by a chemical.

1. Bacterial Strains:

-

A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used, which are designed to detect different types of mutations.[3]

2. Metabolic Activation:

-

The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer.[3]

3. Experimental Procedure:

-

The bacterial tester strain, the test substance at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

-

The mixture is poured onto a minimal agar plate.

-

The plates are incubated for 48-72 hours.

4. Data Analysis:

-

The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for a Repeated Dose Toxicity Study

Caption: Workflow of a repeated dose and reproductive toxicity study.

Metabolic Pathway of 1-(2-Ethylhexyl) trimellitate in Rats

Caption: Metabolic fate of orally administered TOTM in rats.[7][11]

Conclusion

The available toxicological data indicate that 1-(2-Ethylhexyl) trimellitate has a low order of acute toxicity. In repeated dose studies, the liver is a target organ, particularly in female rats, with effects such as increased liver weight and hepatocyte hypertrophy observed at higher doses.[3][6] TOTM is not considered to be genotoxic based on the results of in vitro assays.[3] Reproductive and developmental toxicity studies suggest that very high doses may impact male reproductive parameters, but no adverse effects on female reproduction or offspring development have been consistently observed at lower doses.[3][7] Compared to DEHP, TOTM generally exhibits a lower toxicity profile.[9][12] Further research into the mechanisms of TOTM-induced hepatotoxicity could provide a more complete understanding of its potential effects in humans.[13]

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Tris(2-ethylhexyl)trimellitat – Wikipedia [de.wikipedia.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. redox.com [redox.com]

- 6. cpsc.gov [cpsc.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptome profiling and pathway analysis of hepatotoxicity induced by tris (2-ethylhexyl) trimellitate (TOTM) in mice [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate of 2-Ethylhexyl Trimellitate (TOTM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-ethylhexyl) trimellitate (TOTM) is a high molecular weight, branched-chain triester used as a plasticizer in various polymer applications, notably in polyvinyl chloride (PVC) products. As a common alternative to some regulated phthalate plasticizers, understanding its environmental fate is crucial for assessing its overall environmental risk profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biodegradation, hydrolysis, photodegradation, and bioaccumulation of TOTM.

Physicochemical Properties

A foundational understanding of TOTM's environmental behavior begins with its physicochemical properties, which influence its distribution and persistence in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 546.78 g/mol | --INVALID-LINK-- |

| Water Solubility | 0.13 mg/L at 25°C | [OECD, 2002][1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 5.94 (estimated) | [OECD, 2002][1] |

| Vapor Pressure | 3.8 x 10⁻⁶ mm Hg at 25°C (estimated) | --INVALID-LINK-- |

Environmental Fate of 2-Ethylhexyl Trimellitate

The environmental fate of TOTM is governed by a combination of biotic and abiotic degradation processes, as well as its potential to accumulate in organisms.

Biodegradation

Biodegradation is a key process in the environmental degradation of organic compounds. Studies on TOTM indicate that it is not readily biodegradable.

Quantitative Data on Biodegradation

| Test Type | Duration | Result | Method | Reference |

| Ready Biodegradability (Activated Sludge) | 28 days | 4.2% of Theoretical BOD | OECD 301C | [OECD, 2002][1] |

Experimental Protocol: Ready Biodegradability Test (similar to OECD Guideline 301C)

The assessment of ready biodegradability is typically conducted following standardized protocols such as the OECD 301 series. The OECD 301C (Modified MITI Test I) is a manometric respirometry test.[2][3][4]

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a relatively low concentration of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

-

Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.

-

Test Concentration: A concentration of the test substance corresponding to a theoretical oxygen demand of 50-100 mg/L.

-

Test Duration: 28 days.

-

Measurements: Oxygen consumption is measured at regular intervals.

-

Reference Substance: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the test system.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[3]

Microbial Degradation Pathway

While specific studies on the complete microbial degradation pathway of TOTM are limited, the initial steps are likely to involve hydrolysis of the ester bonds, similar to the metabolism observed in humans and the degradation of other phthalate and trimellitate esters.[5][6][7] The proposed initial degradation pathway involves the stepwise hydrolysis of the ester linkages to form di-(2-ethylhexyl) trimellitate (DEHTM) and mono-(2-ethylhexyl) trimellitate (MEHTM) isomers, and ultimately trimellitic acid and 2-ethylhexanol.

Caption: Proposed initial microbial degradation pathway of TOTM via hydrolysis.

Further degradation of trimellitic acid and 2-ethylhexanol would then proceed through established microbial metabolic pathways.

Hydrolysis

Abiotic hydrolysis can be a significant degradation pathway for esters in the aquatic environment, with the rate being dependent on pH and temperature.

Quantitative Data on Hydrolysis

Specific experimental data on the hydrolysis rate of TOTM under environmentally relevant conditions is limited. However, one study using rat intestinal homogenates at 37°C found no evidence of TOTM hydrolysis.[8] Given its ester structure, hydrolysis is a potential abiotic degradation pathway, and its rate would be expected to increase at high and low pH.

Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

The OECD Guideline 111 is a tiered approach to determine the rate of hydrolysis of a chemical as a function of pH.[9][10][11]

-